![molecular formula C13H17ClF3N B1423355 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride CAS No. 1354952-47-8](/img/structure/B1423355.png)
2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride
説明
“2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride” is a chemical compound with the molecular formula C13H17ClF3N . It has a trifluoromethyl group attached to a phenyl group, which is further attached to an azepane ring. The compound is a hydrochloride salt, which means it contains a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. Attached to this ring is a phenyl group (a six-membered aromatic ring), which has a trifluoromethyl group (-CF3) attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, affecting its solubility in different solvents. The compound is a hydrochloride salt, which typically means it is more soluble in water compared to its free base .科学的研究の応用
Azepanium Ionic Liquids
Azepane, as a seven-member alicyclic secondary amine, plays a foundational role in the creation of a new family of room temperature ionic liquids. This development not only presents a way to utilize azepane, a byproduct of the polyamide industry, but also introduces quaternary azepanium salts with significant potential. These salts display varied liquid temperature ranges influenced by the anion nature and the azepanium cation core substituents, showcasing their promise in applications requiring safe alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows (Belhocine et al., 2011).
Enantio-enriched Azepanes from l-Proline
The synthesis of 4-substituted α-trifluoromethyl azepanes via ring expansion of trifluoromethyl pyrrolidines, originating from l-proline, demonstrates a method to obtain azepanes with high enantiomeric excess. This process highlights the importance of the trifluoromethyl group in inducing regioselectivity and the potential of these azepanes in various applications where chirality is a critical factor (Masson et al., 2018).
Fluorinated Piperidine and Azepane β-amino Acid Derivatives
A method has been developed for the synthesis of novel trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers, beginning from unsaturated bicyclic β-lactams. This approach, involving oxidative cleavage followed by ring closure, opens new avenues for the creation of mono- and difluorinated analogs, underscoring the versatility of these compounds in synthetic chemistry (Abrahami et al., 2016).
PKB Inhibitors from Azepane Derivatives
The structural optimization of azepane derivatives for the inhibition of protein kinase B (PKB-alpha) illustrates the medicinal chemistry potential of azepanes. Modifications to improve plasma stability and in vitro inhibitory activity against PKB-alpha were guided by molecular modeling, showing the promise of azepane derivatives as drug candidates (Breitenlechner et al., 2004).
特性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12;/h3-4,6-7,12,17H,1-2,5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUURXKPXBANRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




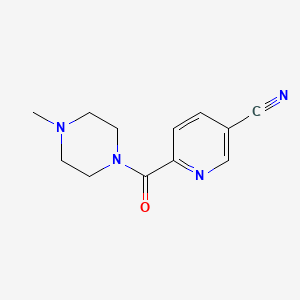
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)
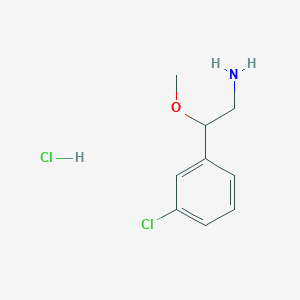
![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)
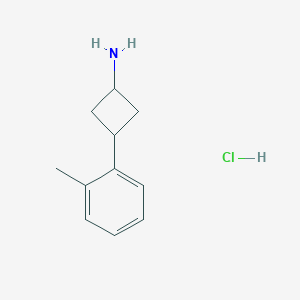
![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)
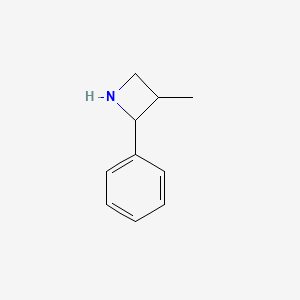
![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)
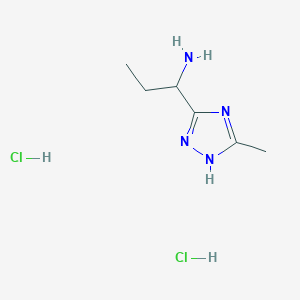
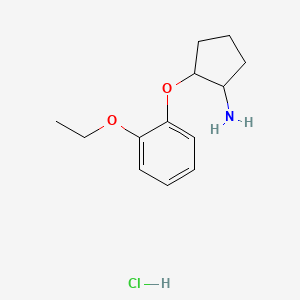
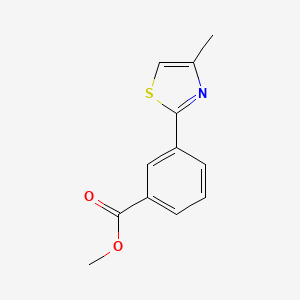

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)